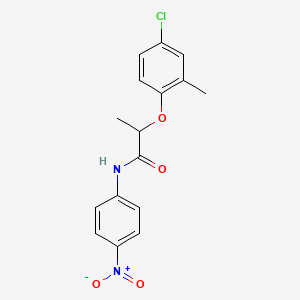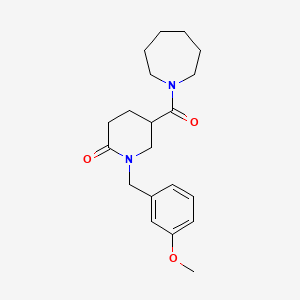![molecular formula C13H15N3O B4889441 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide](/img/structure/B4889441.png)
2-cyano-3-[(2-phenylethyl)amino]-2-butenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-3-[(2-phenylethyl)amino]-2-butenamide, also known as PB28, is a nonsteroidal antiandrogen (NSAA) drug that has been studied for its potential use in the treatment of prostate cancer. It was first synthesized in 2007 and has since been the subject of numerous scientific studies.
作用机制
2-cyano-3-[(2-phenylethyl)amino]-2-butenamide works by blocking the androgen receptor, which is a key driver of prostate cancer growth. By blocking the androgen receptor, 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide prevents the growth of prostate cancer cells and can also make them more sensitive to radiation therapy.
Biochemical and Physiological Effects:
2-cyano-3-[(2-phenylethyl)amino]-2-butenamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to decrease the levels of prostate-specific antigen (PSA), which is a marker of prostate cancer progression. 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide has also been shown to decrease the levels of androgen receptor protein in prostate cancer cells, which can help to prevent the growth of these cells.
实验室实验的优点和局限性
One advantage of 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide is that it has been shown to be effective at inhibiting the growth of prostate cancer cells in vitro and in vivo. This makes it a useful tool for studying the mechanisms of prostate cancer growth and for developing new treatments for the disease. However, one limitation of 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide is that it can be toxic to normal cells at high concentrations, which can make it difficult to use in certain experiments.
未来方向
There are a number of future directions for research on 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide. One area of interest is the development of new drugs that are based on the structure of 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide but have improved efficacy and safety profiles. Another area of interest is the study of the mechanisms of action of 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide and how it can be used in combination with other drugs to improve the treatment of prostate cancer. Finally, there is a need for further research on the potential use of 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide in the treatment of other types of cancer.
合成方法
The synthesis of 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide involves several steps, including the reaction of 2-bromo-3-cyanobutene with 2-phenylethylamine to form 2-cyano-3-[(2-phenylethyl)amino]-2-butene. This compound is then reacted with acetic anhydride to produce the final product, 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide.
科学研究应用
2-cyano-3-[(2-phenylethyl)amino]-2-butenamide has been studied extensively for its potential use in the treatment of prostate cancer. It has been shown to inhibit the growth of prostate cancer cells in vitro and in vivo, and has also been shown to increase the sensitivity of prostate cancer cells to radiation therapy. In addition, 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide has been studied for its potential use in the treatment of other cancers, such as breast cancer and ovarian cancer.
属性
IUPAC Name |
(E)-2-cyano-3-(2-phenylethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10(12(9-14)13(15)17)16-8-7-11-5-3-2-4-6-11/h2-6,16H,7-8H2,1H3,(H2,15,17)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNMDQUZPDIMOB-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)N)NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C#N)\C(=O)N)/NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5791259 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-acetylphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4889367.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-phenoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B4889381.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4889383.png)
![methyl 4-{3-bromo-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4889389.png)


![4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine](/img/structure/B4889430.png)

![11-(3-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4889448.png)
![4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4889456.png)

![2-cyclopropyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B4889463.png)
![6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one](/img/structure/B4889470.png)
![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazone]](/img/structure/B4889480.png)